
Egfr-IN-82
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-82 is a potent, orally active inhibitor of the epidermal growth factor receptor (EGFR). It exhibits significant inhibitory effects on mutant forms of EGFR, such as EGFR L858R/T790M/C797S and EGFR Del19/T790M/C797S, with IC50 values of 0.09 nM and 0.06 nM, respectively . This compound is particularly relevant in the context of non-small cell lung cancer research due to its anti-proliferative properties and ability to inhibit tumor growth in experimental models .
Vorbereitungsmethoden
The preparation of Egfr-IN-82 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The detailed synthetic route and reaction conditions are often proprietary and may involve multiple steps, including the formation of key intermediates and final purification processes . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency, purity, and yield.
Analyse Chemischer Reaktionen
Egfr-IN-82 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-82 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.
Biology: Employed in cellular and molecular biology experiments to investigate the role of EGFR in cell proliferation, differentiation, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of non-small cell lung cancer and other cancers with EGFR mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting EGFR
Wirkmechanismus
Egfr-IN-82 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . The molecular targets and pathways involved include the inhibition of EGFR autophosphorylation and subsequent blockade of the PI3K/Akt and MAPK signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-82 can be compared with other similar compounds, such as:
Osimertinib: Another potent EGFR inhibitor used in the treatment of non-small cell lung cancer with EGFR mutations.
Afatinib: A second-generation EGFR inhibitor with broader activity against multiple EGFR mutations.
Gefitinib: A first-generation EGFR inhibitor with activity against specific EGFR mutations. This compound is unique due to its high potency and selectivity for specific EGFR mutations, making it a valuable tool in cancer research and potential therapeutic applications
Eigenschaften
Molekularformel |
C32H41BrN9O2P |
|---|---|
Molekulargewicht |
694.6 g/mol |
IUPAC-Name |
5-bromo-2-N-[4-[4-[3-(dimethylamino)azetidin-1-yl]piperidin-1-yl]-2-methoxy-5-methylphenyl]-4-N-(5-dimethylphosphorylquinoxalin-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C32H41BrN9O2P/c1-20-15-26(28(44-4)16-27(20)41-13-9-21(10-14-41)42-18-22(19-42)40(2)3)38-32-36-17-23(33)31(39-32)37-25-8-7-24-29(35-12-11-34-24)30(25)45(5,6)43/h7-8,11-12,15-17,21-22H,9-10,13-14,18-19H2,1-6H3,(H2,36,37,38,39) |
InChI-Schlüssel |
FQRDFGLNAOZTSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N2CCC(CC2)N3CC(C3)N(C)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


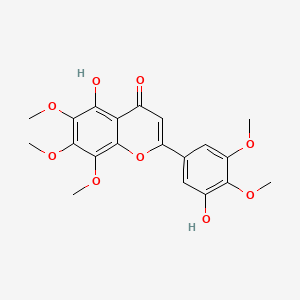

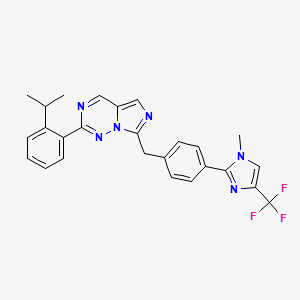
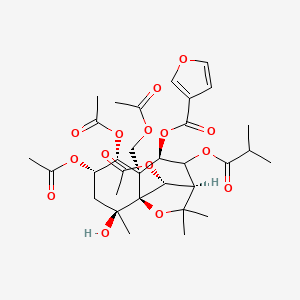
![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
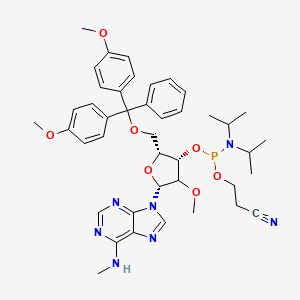
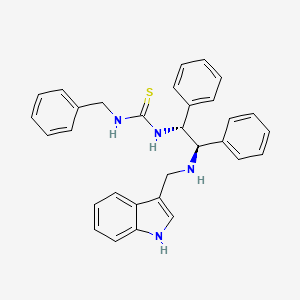


![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)


![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)
